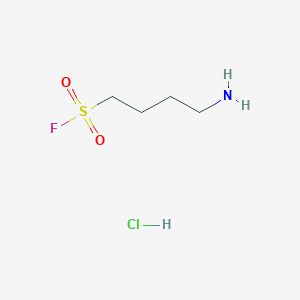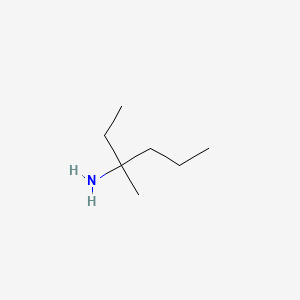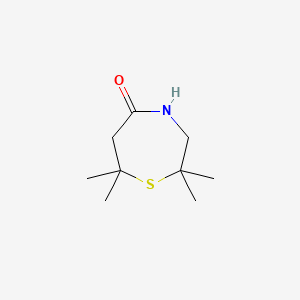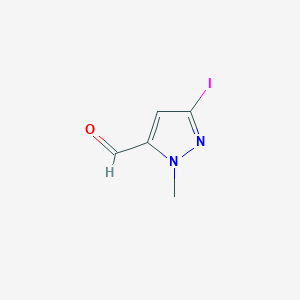
4-Aminobutane-1-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobutane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H11ClFNO2S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a sulfonyl fluoride group, and a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutane-1-sulfonyl fluoride hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For example, a one-pot synthesis method can be employed, where sulfonates are directly transformed into sulfonyl fluorides using readily available reagents . Another method involves the conversion of sulfonamides to sulfonyl fluorides using Pyry-BF4 and MgCl2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled reaction environments to facilitate the conversion of starting materials into the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminobutane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive and can participate in selective covalent interactions with amino acids or proteins .
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, 18-crown-6-ether, and acetonitrile. These reagents facilitate the conversion of sulfonyl chlorides to sulfonyl fluorides under mild conditions .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-Aminobutane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sulfonyl fluoride-containing molecules, which are valuable in the development of pharmaceuticals and functional materials . In biology, this compound is utilized as a covalent probe for targeting active-site amino acid residues in proteins . It also serves as a serine protease inhibitor, making it useful in studies related to enzyme inhibition and protein function .
In medicine, this compound is employed in the development of diagnostic tools and therapeutic agents. Its ability to selectively inhibit proteases makes it a valuable compound for studying diseases involving protease activity .
Wirkmechanismus
The mechanism of action of 4-aminobutane-1-sulfonyl fluoride hydrochloride involves the covalent modification of serine residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of the active site serine residue, forming a stable sulfonyl enzyme derivative . This modification inhibits the activity of serine proteases, such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The compound’s specificity and stability at low pH values make it a preferred choice for protease inhibition studies .
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
These compounds share similar mechanisms of action but differ in their stability, solubility, and specific applications in research and industry .
Eigenschaften
Molekularformel |
C4H11ClFNO2S |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
4-aminobutane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c5-9(7,8)4-2-1-3-6;/h1-4,6H2;1H |
InChI-Schlüssel |
QWKABYYLHDBSHT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)(=O)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)



![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)


![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)


![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)


